

# Head-to-head study of Arimoclomol maleate and miglustat in NPC

Author: BenchChem Technical Support Team. Date: December 2025



A comparative analysis of **Arimoclomol maleate** and miglustat for the treatment of Niemann-Pick disease type C (NPC) is crucial for researchers and drug developers. While both drugs aim to mitigate the progression of this rare, neurodegenerative disease, they employ different mechanisms of action. It is important to note that to date, no direct head-to-head clinical trials comparing the efficacy and safety of Arimoclomol and miglustat have been published. Therefore, this guide provides a comparative overview based on data from their respective key clinical studies.

### **Efficacy Data**

The following tables summarize the efficacy data from the pivotal clinical trials of **Arimoclomol maleate** and miglustat. The data presented is not from a direct comparative study and should be interpreted with caution.

Table 1: Arimoclomol Maleate Efficacy Data from the Phase II/III CT-ORZY-NPC-002 Trial



| Endpoint                                                                | Arimoclomol<br>Group | Placebo Group | Treatment<br>Difference | p-value |
|-------------------------------------------------------------------------|----------------------|---------------|-------------------------|---------|
| Annual Rate of Change in 5- domain NPC Clinical Severity Scale (NPCCSS) |                      |               |                         |         |
| Overall<br>Population                                                   | -1.68                | -2.93         | 1.25                    | 0.074   |
| Patients aged ≥4 years                                                  | -1.53                | -3.27         | 1.74                    | 0.023   |
| Patients<br>receiving<br>miglustat at<br>baseline                       | -1.77                | -3.42         | 1.65                    | 0.046   |

Table 2: Miglustat Efficacy Data from its Pivotal Clinical Trial



| Endpoint                                                                  | Miglustat Group | Control Group | Result                                                                                                    |
|---------------------------------------------------------------------------|-----------------|---------------|-----------------------------------------------------------------------------------------------------------|
| Annual Rate of Change in Horizontal Saccadic Eye Movement (HSEM) Velocity | Improved        | Worsened      | Statistically significant improvement in HSEM velocity, a marker of neurological disease progression.     |
| Swallowing Capacity                                                       | Stabilized      | Worsened      | A higher proportion of patients in the miglustat group showed stabilized or improved swallowing capacity. |
| Ambulatory Index                                                          | Stabilized      | Worsened      | Patients on miglustat demonstrated a stabilization in ambulatory function compared to the control group.  |

# **Safety and Tolerability**

Table 3: Comparative Overview of Common Adverse Events

| Adverse Event Category | Arimoclomol Maleate (from CT-ORZY-NPC-002) | Miglustat (from prescribing information)             |
|------------------------|--------------------------------------------|------------------------------------------------------|
| Gastrointestinal       | Diarrhea, nausea, abdominal pain           | Diarrhea, flatulence,<br>abdominal pain, weight loss |
| Neurological           | Headache                                   | Tremor, ataxia, dizziness                            |
| Other                  | Insomnia, nasopharyngitis                  | Thrombocytopenia                                     |

# **Experimental Protocols**

**Arimoclomol: The CT-ORZY-NPC-002 Study** 



This was a Phase II/III, randomized, double-blind, placebo-controlled trial. The study enrolled 50 patients with NPC, who were randomized in a 2:1 ratio to receive either **Arimoclomol maleate** (400 mg three times daily) or a placebo for 12 months. The primary efficacy endpoint was the mean annual rate of change in the 5-domain NPC Clinical Severity Scale (NPCCSS), which assesses ambulation, cognition, speech, swallow, and fine motor skills. A key secondary endpoint was the change in the concentration of N-palmitoyl-O-phosphocholineserine (NP-509) in plasma, a biomarker of NPC.

#### **Miglustat: Pivotal Trial for NPC**

The pivotal trial for miglustat was a 12-month randomized, controlled study involving 29 adult and juvenile patients with NPC. Patients were assigned to receive either miglustat (200 mg three times daily) or standard care. The primary endpoint was the change in the horizontal saccadic eye movement (HSEM) velocity. Secondary endpoints included assessments of swallowing capacity and an ambulatory index. The study was designed to evaluate the effect of miglustat on the progression of clinically relevant neurological symptoms.

## **Mechanism of Action and Experimental Workflow**

The therapeutic approaches of Arimoclomol and miglustat are distinct. Arimoclomol is a heat shock protein amplifier, while miglustat is a substrate reduction therapy agent.







Click to download full resolution via product page

Caption: Mechanisms of action for Arimoclomol and Miglustat in NPC.





Click to download full resolution via product page

Caption: Generalized workflow for NPC clinical trials.







 To cite this document: BenchChem. [Head-to-head study of Arimoclomol maleate and miglustat in NPC]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667591#head-to-head-study-of-arimoclomol-maleate-and-miglustat-in-npc]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com